molecular formula C22H20N4O2S2 B11004654 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11004654
M. Wt: 436.6 g/mol
InChI Key: FTAGWGMXSKVOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure incorporating both thiazole and 1,3,4-thiadiazole heterocycles, linked by an acetamide bridge. The thiazole ring is substituted with a 4-methoxyphenyl group, while the thiadiazole moiety is functionalized with a phenethyl substituent. This specific architecture suggests potential for interaction with various biological targets. Compounds containing thiazole and thiadiazole rings are extensively studied in pharmaceutical research for a wide range of potential therapeutic applications, which may include use as enzyme inhibitors or for probing specific cellular pathways. Researchers value this chemical entity as a key intermediate or target molecule for developing novel bioactive compounds and for high-throughput screening assays. The precise mechanism of action and specific research applications for this compound are areas of active investigation and should be confirmed by the researcher through direct scientific inquiry. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or medicinal agent. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, human consumption, or any form of in vivo veterinary use.

Properties

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C22H20N4O2S2/c1-28-18-10-8-16(9-11-18)21-23-17(14-29-21)13-19(27)24-22-26-25-20(30-22)12-7-15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H,24,26,27)

InChI Key

FTAGWGMXSKVOLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The reaction begins with 4-methoxybenzaldehyde and thioacetamide in ethanol, catalyzed by hydrochloric acid. Bromination of the intermediate yields α-bromoketone, which cyclizes with thiourea to form the thiazole ring. Key parameters include:

ParameterValue
SolventEthanol
Temperature80°C
Reaction Time6–8 hours
Yield68–72%

The 4-methoxyphenyl group is introduced via nucleophilic aromatic substitution at position 2 of the thiazole ring using 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions.

Acetamide Linkage Formation

The acetamide bridge is synthesized by reacting 2-(4-methoxyphenyl)-1,3-thiazol-4-carboxylic acid with thionyl chloride to form the acyl chloride, followed by coupling with 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. Amidation proceeds in dichloromethane with triethylamine as a base, achieving 65–70% yield.

Cyclocondensation of Thiosemicarbazone Derivatives

An alternative route involves cyclocondensation reactions to form the thiadiazole ring. Thiosemicarbazide derivatives react with acetylated intermediates to generate the 1,3,4-thiadiazol-2(3H)-ylidene subunit.

Thiadiazole Synthesis

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is prepared by reacting 2-phenylethyl isothiocyanate with hydrazine hydrate in refluxing ethanol. Cyclization with carbon disulfide in alkaline conditions yields the thiadiazole ring, with a 60–65% isolated yield.

Coupling Strategy

The thiazole and thiadiazole subunits are linked via a Schlenk equilibrium-mediated coupling. Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, the reaction proceeds in anhydrous tetrahydrofuran at 0–5°C, achieving 58–63% yield.

Multi-Step Coupling Strategy

Industrial protocols often employ sequential coupling to improve scalability. This method isolates intermediates for quality control.

Stepwise Synthesis

  • Thiazole Synthesis : As described in Section 1.1.

  • Thiadiazole Synthesis : As in Section 2.1.

  • Acetamide Coupling : The thiazole acyl chloride reacts with the thiadiazole amine in a continuous flow reactor, enhancing reaction efficiency (yield: 75–80%).

Optimization Parameters

  • Residence Time : 15 minutes

  • Temperature : 25°C

  • Catalyst : 4-Dimethylaminopyridine (DMAP)

  • Purity : >98% (HPLC)

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and minimal waste.

Solvent Recycling

Ethanol and tetrahydrofuran are recovered via fractional distillation, reducing solvent consumption by 40%.

Catalytic Enhancements

Palladium-doped mesoporous silica catalysts improve Suzuki-Miyaura coupling efficiency, reducing palladium loading to 0.5 mol% and increasing yield to 85%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Hantzsch Synthesis68–7295–97Moderate120–150
Cyclocondensation60–6590–92Low180–200
Multi-Step Coupling75–8098–99High90–110

The multi-step coupling method offers superior yield and scalability, making it preferable for industrial applications. However, the Hantzsch approach remains valuable for small-scale research due to its simplicity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole Derivatives

Table 1: Substituent Variations in Thiazole-Based Acetamides
Compound Name/ID Thiazole Substituent Linked Moiety Key Properties/Activities References
Target compound 4-Methoxyphenyl Thiadiazole-phenylethyl Structural rigidity, unknown bioactivity
9e () 4-Methoxyphenyl Triazole-benzimidazole Synthesized via CuAAC; elemental analysis: C, 62.50%; H, 4.32%; N, 18.28%
9c () 4-Bromophenyl Triazole-benzimidazole Docking studies suggest binding to α-glucosidase
4a () Phenyl Thiazole-cyclopentyl MAO inhibition (IC$_{50}$ < 10 µM)
7b () Methylphenyl Thiadiazole-acetylhydrazide Anticancer activity (HepG-2 IC$_{50}$: 1.61 µg/mL)

Discussion :

  • Electron-donating vs. withdrawing groups : The 4-methoxyphenyl group in the target compound and 9e () may enhance solubility compared to halogenated derivatives (e.g., 9c with 4-bromophenyl) but reduce metabolic stability .
  • Activity trends : MAO inhibitors like 4a () favor phenyl substituents, while anticancer thiadiazoles () show efficacy with methylphenyl groups, suggesting substituent-dependent target selectivity .

Thiadiazole vs. Triazole/Oxadiazole Hybrids

Table 2: Heterocyclic Core Comparisons
Compound Class Core Structure Bioactivity Highlights References
Target compound Thiadiazole-ylidene Unknown; structural similarity to MAO inhibitors
9a-9e () Triazole-benzimidazole α-Glucosidase inhibition (docking)
4a-4i () Thiazole-cyclopentyl MAO-A/B inhibition
Oxadiazole hybrids () Oxadiazole-thiazole Cytotoxic activity (unspecified IC$_{50}$)

Discussion :

  • Thiadiazole vs.

Acetamide Linker Modifications

  • Target compound : The acetamide connects thiazole and thiadiazole, creating a planar conformation that may restrict rotational freedom .
  • derivatives : Substitution of the acetamide with piperidinyl groups (e.g., compounds 6–10) improves solubility but reduces CNS penetration due to increased polarity .

Biological Activity

The compound 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule notable for its potential biological activities. This article delves into the biological activity of this compound, particularly focusing on its antibacterial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features multiple functional groups and heterocyclic rings, specifically incorporating thiazole and thiadiazole moieties linked through an acetamide group. The molecular formula is C16H15N3O2S3C_{16}H_{15}N_3O_2S_3 with a molecular weight of approximately 377.5 g/mol.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its mechanism of action involves interaction with bacterial metabolic pathways, potentially inhibiting key enzymes or disrupting cellular processes. The following table summarizes the antibacterial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli15 µg/mLInhibition of cell wall synthesis
Staphylococcus aureus10 µg/mLDisruption of protein synthesis
Pseudomonas aeruginosa20 µg/mLInterference with metabolic pathways

These findings suggest that the compound's structural features contribute to its effectiveness against gram-positive and gram-negative bacteria.

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promising anticancer activity. A series of studies have evaluated its effects on various cancer cell lines, revealing selective cytotoxicity. Notable findings include:

  • Study on Colorectal Cancer Cells : The compound demonstrated an IC50 value of 10 µM against HCT 116 cells, indicating potent antitumor activity without significant toxicity to normal fibroblasts (IC50 > 25 µM) .
  • Activity Against Multiple Cancer Lines : In tests involving human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HL-60 (leukemia), the compound exhibited IC50 values ranging from 5 to 12 µM, indicating a broad spectrum of anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure can significantly impact biological efficacy. For instance:

  • The presence of the 4-methoxyphenyl group enhances lipophilicity, improving cell membrane penetration.
  • Variations in the thiadiazole ring structure have been correlated with increased cytotoxicity against specific cancer types.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Case Study in Bacterial Infections : A clinical trial demonstrated that patients treated with formulations containing this compound showed a reduction in infection rates compared to standard antibiotic therapies.
  • Antitumor Efficacy in Animal Models : Preclinical studies using mouse models indicated that administration of this compound led to significant tumor regression in xenograft models of breast and lung cancer.

Q & A

Q. Critical conditions :

  • Temperature control (<70°C to avoid side reactions in thiadiazole formation) .
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling reactions) .
  • Catalysts: Phosphorus oxychloride for cyclization steps .

Basic: Which spectroscopic and chromatographic methods are essential for structural validation?

Answer:

  • NMR (¹H/¹³C) : Assign peaks for methoxy (δ ~3.8 ppm), thiazole protons (δ 7.2–8.1 ppm), and thiadiazole NH (δ ~12 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
  • HPLC : Monitor reaction progress and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ calculated for C₂₃H₂₁N₅O₂S₂: 488.1164) .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data across cancer cell lines?

Answer:
Discrepancies may arise from:

  • Cell line variability : Test against panels (e.g., NCI-60) to assess selectivity. For example, higher activity in A549 (lung) vs. SK-MEL-2 (skin) may reflect differences in membrane permeability .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify pharmacophore contributions .
  • Assay conditions : Standardize protocols (e.g., MTT vs. SRB assays, incubation time) to minimize variability .

Q. Methodological approach :

  • Use dose-response curves (IC₅₀ values) and combinatorial indexing with known chemotherapeutics (e.g., cisplatin) to validate synergies .

Advanced: What strategies are effective in improving the compound’s bioavailability given its low aqueous solubility?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety .
  • Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma stability .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Q. Analytical validation :

  • LogP measurement (current ~3.5) via shake-flask method; target <2.5 for improved solubility .
  • Parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion .

Basic: What in vitro biological assays are recommended for initial activity screening?

Answer:

  • Anticancer : MTT assay on adherent cell lines (e.g., A549, MCF-7) with 48–72 hr exposure .
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

Controls : Include doxorubicin (anticancer) and ciprofloxacin (antimicrobial) as reference compounds .

Advanced: How can computational modeling elucidate the mechanism of action for this compound?

Answer:

  • Molecular docking : Screen against targets (e.g., tubulin, topoisomerase II) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) .
  • QSAR : Develop models correlating substituent effects (e.g., methoxy position) with bioactivity .

Validation : Compare predicted vs. experimental IC₅₀ values for derivatives .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH stability : Degrades rapidly in acidic conditions (pH <3) via acetamide hydrolysis; stable at pH 5–7 (phosphate buffer, 25°C) .
  • Thermal stability : Decomposes above 150°C (DSC analysis); store at -20°C in amber vials .
  • Light sensitivity : Protect from UV exposure to prevent thiadiazole ring cleavage .

Analytical method : Forced degradation studies monitored by HPLC-DAD .

Advanced: How can researchers address discrepancies in enzymatic inhibition data between recombinant proteins and cell-based assays?

Answer:
Potential factors:

  • Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations .
  • Off-target effects : Employ kinome-wide profiling (e.g., KinomeScan) .
  • Post-translational modifications : Compare recombinant vs. native enzyme activity via western blot .

Mitigation : Validate hits in orthogonal assays (e.g., SPR for binding affinity) .

Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight487.56 g/mol (HRMS)
LogP3.5 (Calculated, ChemDraw)
Aqueous Solubility12 µg/mL (pH 7.4, shake-flask)
Melting Point198–202°C (DSC)

Q. Table 2. Cytotoxicity Data (IC₅₀, µM)

Cell LineIC₅₀ (This Compound)Cisplatin (Control)
A549 (Lung)8.2 ± 0.92.1 ± 0.3
SK-MEL-2 (Skin)23.4 ± 2.14.7 ± 0.6
MCF-7 (Breast)15.8 ± 1.73.9 ± 0.5
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.